KRN7000

描述

KRN-7000,也称为α-半乳糖神经酰胺,是一种从海洋海绵Agelas mauritianus中分离的天然产物的合成类似物。它是一种有效的非经典自然杀伤T细胞激活剂,在免疫应答中起着至关重要的作用。 KRN-7000因其免疫调节特性和在各种疾病(包括癌症、自身免疫性疾病和传染病)中的潜在治疗应用而被广泛研究 .

准备方法

合成路线和反应条件

KRN-7000的合成涉及多个步骤,从市售的起始原料如D-半乳糖和植物鞘氨醇开始。一种实用且可扩展的方法使用糖基碘作为糖基供体。 此方法总共涉及八个步骤以获得高纯度产物,仅需三次柱色谱纯化 .

工业生产方法

对于工业生产,KRN-7000通常使用四氢呋喃和甲醇等有机溶剂的组合进行合成。该化合物溶解在四氢呋喃和甲醇的10:1混合物中,浓度为1 mg/mL。 然后将该溶液在不断搅拌下逐滴加入到水溶液中,然后进行超声处理和过滤灭菌 .

化学反应分析

反应类型

KRN-7000会经历各种化学反应,包括糖基化、氧化和还原。 糖基化反应对其合成尤为重要,其中使用糖基碘作为糖基供体 .

常见试剂和条件

糖基化: 糖基碘作为糖基供体。

氧化和还原: 常见试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。

主要产物

科学研究应用

KRN-7000具有广泛的科学研究应用:

免疫学: 它用于激活非经典自然杀伤T细胞,导致产生调节免疫应答的细胞因子。 .

癌症研究: KRN-7000在各种体内模型中显示出有效的抗肿瘤活性。

作用机制

KRN-7000通过与CD1d蛋白结合来发挥作用,该蛋白将该化合物呈递给非经典自然杀伤T细胞。这种相互作用会导致这些细胞的活化,以及随后释放干扰素-γ和白介素-4等细胞因子。 这些细胞因子在调节免疫应答中起着至关重要的作用,导致各种免疫细胞和途径的活化 .

相似化合物的比较

KRN-7000因其有效激活非经典自然杀伤T细胞和调节免疫应答的能力而独一无二。 类似的化合物包括其他α-半乳糖神经酰胺和糖鞘脂,它们也激活自然杀伤T细胞,但可能具有不同的细胞因子释放谱和治疗潜力 .

类似化合物的清单

α-半乳糖神经酰胺: 从海洋海绵中分离出的天然类似物。

生物活性

KRN7000, also known as α-galactosylceramide, is a glycosphingolipid derived from the marine sponge Agelas mauritiana. It has gained significant attention due to its ability to activate invariant natural killer T (iNKT) cells, which play a crucial role in bridging innate and adaptive immunity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical studies, and potential therapeutic applications.

This compound exerts its biological effects primarily through the following mechanisms:

- Activation of iNKT Cells : this compound forms a ternary complex with CD1d and the T-cell receptor on iNKT cells, leading to their activation. This activation results in the rapid secretion of various cytokines, including those associated with both Th1 (e.g., IFN-γ, TNF-α) and Th2 (e.g., IL-4, IL-5) immune responses .

- Cytokine Production : Upon stimulation with this compound, iNKT cells can produce a wide array of cytokines that modulate immune responses. This includes enhancing the activity of dendritic cells (DCs), natural killer (NK) cells, and B cells .

- Antitumor Activity : this compound has demonstrated significant antitumor effects in various preclinical models. It inhibits tumor growth and prolongs survival in mice inoculated with tumors by activating NK T cells .

Clinical Studies

Several clinical studies have assessed the safety and biological activity of this compound in cancer patients:

- Phase I Study : A dose escalation study involved 24 patients with advanced solid tumors receiving intravenous this compound at doses ranging from 50 to 4,800 μg/m². The study found that this compound was well tolerated without dose-limiting toxicities. Immunomonitoring revealed that NKT cells typically disappeared from circulation within 24 hours post-injection. Increased serum levels of cytokines such as TNF-α were observed in some patients .

- Immunological Effects : The study indicated that the biological effects of this compound were more pronounced in patients with higher pretreatment levels of NKT cells compared to healthy controls. Notably, no clinical responses were recorded; however, seven patients experienced stable disease for a median duration of 123 days .

Data Table: Summary of Clinical Findings

| Study Type | Patient Population | Dose Range (μg/m²) | Key Findings |

|---|---|---|---|

| Phase I Study | 24 advanced cancer patients | 50 - 4,800 | Well tolerated; no dose-limiting toxicity observed |

| Immunomonitoring | Same as above | N/A | NKT cells decreased within 24 hours; cytokine increase in some patients |

Potential Applications

This compound's unique properties make it a promising candidate for various therapeutic applications:

- Cancer Immunotherapy : Given its ability to activate iNKT cells and induce strong immune responses against tumors, this compound is being explored as an adjuvant in cancer vaccines .

- Infectious Diseases : Its immunomodulatory effects may also be beneficial in treating infections by enhancing immune responses against pathogens .

- Autoimmune Disorders : The dual Th1/Th2 cytokine production may help modulate immune responses in autoimmune conditions .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific patient populations:

属性

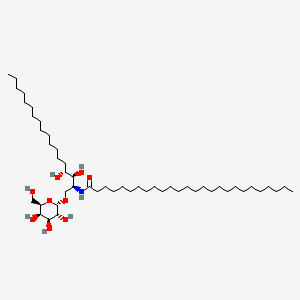

IUPAC Name |

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFKFAKEUMHBLV-BYSUZVQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H99NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935847 | |

| Record name | alpha-Galactosylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158021-47-7 | |

| Record name | N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl]hexacosanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158021-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KRN 7000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158021477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KRN-7000 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Galactosylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-GALACTOSYLCERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX671898JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: alpha-Galactosylceramide (alpha-GalCer), also known as KRN7000, exerts its biological activity by binding to CD1d molecules. [] CD1d is a major histocompatibility complex class I-like molecule expressed on the surface of antigen-presenting cells (APCs). [, ] When alpha-GalCer binds to CD1d, it forms a complex that is recognized by the T cell receptor (TCR) of invariant natural killer T cells (iNKT cells). [, , ] This interaction leads to the activation of iNKT cells, triggering them to rapidly release a large amount of cytokines, including both Th1 cytokines such as interferon-gamma (IFN-gamma) and tumor necrosis factor-alpha (TNF-alpha), and Th2 cytokines such as interleukin-4 (IL-4) and IL-13. [, , , , , , , , , ]

ANone: While this information is crucial for researchers, the provided research papers focus on the biological activity and therapeutic potential of alpha-GalCer and do not delve into its detailed structural characterization, including molecular formula, weight, or spectroscopic data. Resources like PubChem or ChemSpider would be helpful in obtaining this information.

ANone: The research papers primarily focus on the biological activity and therapeutic application of alpha-GalCer. Information regarding material compatibility, stability, and performance under various conditions is not provided in these papers. It is crucial to conduct specific studies to determine these properties, especially for formulation development and storage optimization.

A: alpha-GalCer is not a catalyst. It is a glycolipid antigen that functions as a ligand for CD1d molecules on APCs, leading to the activation of iNKT cells. [, ] Therefore, it does not possess catalytic properties or applications involving reaction mechanisms or selectivity.

A: While the provided research papers predominantly focus on the biological aspects of alpha-GalCer, one paper mentions the development of biotinylated alpha-GalCer analogues to study their binding to CD1d molecules. [] This suggests the potential application of computational chemistry and modeling techniques. Further research exploring the use of simulations, calculations, and QSAR models for alpha-GalCer and its analogues would be beneficial to optimize their activity and selectivity.

A: Research has demonstrated that modifications to the structure of alpha-GalCer can significantly impact its activity, potency, and selectivity. [, ] For example, the N-acyl variant of alpha-GalCer, C20:2, exhibits different biological activity compared to this compound. [] Similarly, OCH, an analogue with a truncated sphingosine chain, induces a Th2-biased response in both murine and human iNKT cells, highlighting the potential for targeted therapeutic applications. [, ] Further investigation into the SAR of alpha-GalCer and the development of novel analogues with tailored properties are essential for optimizing their therapeutic potential.

ANone: The provided research papers focus on the biological effects of alpha-GalCer and do not delve into its stability or formulation aspects. Dedicated studies are needed to determine its stability under various conditions and to develop effective formulation strategies to overcome any limitations in solubility or bioavailability.

ANone: The provided research papers primarily focus on the scientific aspects of alpha-GalCer and do not discuss specific SHE regulations. It's important to note that SHE regulations vary depending on the geographical location and intended use. Researchers and manufacturers must consult and comply with all applicable regulations to ensure the safe handling, use, and disposal of alpha-GalCer.

ANone: Extensive research supports the in vitro and in vivo efficacy of alpha-GalCer:

- In vitro: alpha-GalCer potently activates iNKT cells in vitro, leading to the production of both Th1 and Th2 cytokines. [, , , , , , , , , ]

- Animal Models: alpha-GalCer has shown promising antitumor activity in various murine models, including lung and liver metastasis models. [, , , , , ] It has also demonstrated efficacy in murine models of allergic airway inflammation, experimental allergic conjunctivitis, and autoimmune diabetes. [, , ]

A: alpha-GalCer research bridges several disciplines, including immunology, oncology, glycobiology, and pharmaceutical sciences. [] Its unique ability to activate iNKT cells and modulate both innate and adaptive immune responses has garnered significant interest in various fields:

- Immunotherapy: alpha-GalCer and its analogues hold promise as immunotherapeutic agents for cancer, infectious diseases, and autoimmune diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Vaccine Adjuvants: alpha-GalCer can potentially enhance the efficacy of vaccines by boosting the immune response. []

- Understanding iNKT Cell Biology: alpha-GalCer has been an invaluable tool for studying iNKT cell biology, leading to a deeper understanding of their role in various disease settings. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。